beta-D-Fructofuranosyl 6-O-octanoyl-alpha-D-glucopyranoside
Overview
Description
The compound beta-D-fructofuranosyl 6-O-octanoyl-alpha-D-glucopyranoside is a disaccharide derivative, which is not directly discussed in the provided papers. However, the papers do provide insights into similar compounds. For instance, the preparation of a related compound, beta-D-fructofuranosyl O-(alpha-D-galactopyranosyl uronic acid)-(1----6)-O-alpha-D-glucopyranoside, involves the enzymatic treatment of raffinose followed by chemical oxidation steps . This suggests that the synthesis of beta-D-fructofuranosyl 6-O-octanoyl-alpha-D-glucopyranoside might also involve enzymatic and chemical methods tailored to introduce
Scientific Research Applications
Preparation and Characterization
Beta-D-Fructofuranosyl 6-O-octanoyl-alpha-D-glucopyranoside and its derivatives have been studied for their preparation and characterization. For instance, beta-D-fructofuranosyl O-(alpha-D-galactopyranosyl uronic acid)-(1→6)-O-alpha-D-glucopyranoside was prepared and characterized, demonstrating the chemical synthesis process of such compounds (Kelleher & Bhavanandan, 1986).
Synthesis Applications
In the synthesis of complex carbohydrates, such compounds play a significant role. An example is the synthesis of methyl 6-O-beta-inulotriosyl-alpha-D-glucopyranoside, showcasing the capability of beta-D-fructofuranosyl derivatives in forming hetero-oligosaccharides (Kawamura et al., 1997).
Bioactive Compound Identification
Research has identified various sucrose esters, including beta-D-fructofuranosyl 6-O-octanoyl-alpha-D-glucopyranoside derivatives, as bioactive compounds. For instance, bioactive sucrose esters were isolated from Bidens parviflora, indicating the potential biological activities of these compounds (Wang et al., 2003).
Antidiabetic Activity
A study on Chlorophytum borivilianum identified a fructo-oligosaccharide structurally similar to beta-D-fructofuranosyl 6-O-octanoyl-alpha-D-glucopyranoside, demonstrating significant antidiabetic activity, which suggests potential applications in diabetes management (Narasimhan et al., 2006).
Inhibitory Activity on Enzymes
Compounds structurally related to beta-D-fructofuranosyl 6-O-octanoyl-alpha-D-glucopyranoside have been synthesized and evaluated for their inhibitory activity on enzymes like N-acetylglucosaminyltransferase-V, showing their potential as enzyme inhibitors (Lu et al., 1996).
Structural Analysis and Conformation
Studies have also focused on understanding the structural aspects of these compounds. For instance, research on the conformational analysis of beta-D-fructofuranosyl-(2→6)-beta-D-glucopyranoside provides insights into their structural properties, which is crucial for understanding their biological functions (Waterhouse et al., 1992).
Chemical Shift Assignments
NMR spectroscopy has been used to assign chemical shifts in compounds like beta-D-fructofuranosyl alpha-D-glucopyranoside, aiding in the detailed structural analysis of such molecules (Duker & Serianni, 1993).
properties
IUPAC Name |
[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl octanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O12/c1-2-3-4-5-6-7-13(23)29-9-12-14(24)16(26)17(27)19(30-12)32-20(10-22)18(28)15(25)11(8-21)31-20/h11-12,14-19,21-22,24-28H,2-10H2,1H3/t11-,12-,14-,15-,16+,17-,18+,19-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRKPJOHKUHAFB-OASARBKBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
beta-D-Fructofuranosyl 6-O-octanoyl-alpha-D-glucopyranoside | |
CAS RN |
13039-39-9 | |
Record name | 6-Octanoylsucrose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013039399 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-OCTANOYLSUCROSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MLT0UOH02 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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